N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
This compound is a complex organic molecule that includes a tetrazole ring (a five-membered ring with four carbon atoms and one nitrogen atom) and a benzenesulfonamide group. It also contains a chlorophenyl group, indicating the presence of a chlorine atom attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can be influenced by factors like molecular structure and the presence of functional groups .Scientific Research Applications
DNA Binding and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes, including compounds structurally related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide, has shown significant effects on DNA binding, DNA cleavage, and anticancer activity. These complexes demonstrate varying affinities to DNA and induce cell death mainly through apoptosis, highlighting their potential in cancer treatment. The study by González-Álvarez et al. (2013) emphasized the role of the N-sulfonamide derivative in governing the interaction with DNA and the antiproliferative activity against human tumor cells, suggesting a promising avenue for therapeutic applications (González-Álvarez et al., 2013).
Antimicrobial Activity
Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and evaluated their antibacterial properties. The findings revealed that some compounds exhibited promising activity against anaerobic Gram-positive bacteria strains, indicating the potential of these sulfonamide derivatives in developing new antibacterial agents (Sławiński et al., 2013).
Anti-HIV and Antifungal Activities
A series of N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and tested for their anti-HIV and antifungal activities. The study by Zareef et al. (2007) demonstrates the potential of these compounds in treating infections and diseases caused by fungi and HIV, contributing to the development of new therapeutic agents (Zareef et al., 2007).
Structural and Computational Studies
Research on the structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, including N-[(2-trimethylsilyloxy)phenyl]-4-chlorobenzenesulfonamide, highlights the importance of X-ray single-crystal analysis and DFT calculations in understanding the properties and potential applications of these compounds. Nikonov et al. (2019) provided insights into the self-association in solutions, contributing to the fundamental knowledge of sulfonamide derivatives' structural characteristics (Nikonov et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as Pyraclostrobin , is a synthetic fungicide used against a wide range of plant pathogens . It primarily targets the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi .
Mode of Action
Pyraclostrobin acts through the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This blockage disrupts important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected pathway is the mitochondrial electron transport chain . By inhibiting this pathway, Pyraclostrobin disrupts the production of ATP, an essential energy molecule for the cell . This disruption leads to the cessation of fungal growth and eventually results in the death of the pathogen .
Pharmacokinetics
After oral administration to rats, about 50% of the Pyraclostrobin dose was absorbed . The majority (74-91%) of the dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of Pyraclostrobin in rats proceeds through three main pathways, involving the loss of the methoxy group, hydroxylation of the benzene and/or pyrazole rings, and conjugation with glucuronide and, to a lesser extent, sulphate .
Result of Action
The primary result of Pyraclostrobin’s action is the inhibition of fungal growth . By disrupting the mitochondrial electron transport chain, it prevents the fungi from producing the energy they need to grow and reproduce . This makes Pyraclostrobin an effective fungicide for protecting a wide range of crops .
Action Environment
The efficacy and stability of Pyraclostrobin can be influenced by various environmental factors. For instance, its bioavailability can be affected by the pH of the soil, as well as temperature and moisture levels . Additionally, resistant populations of certain pathogens have been identified, suggesting that genetic factors in the target organisms can also influence the compound’s action .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S/c1-11-8-12(2)17(13(3)9-11)26(24,25)19-10-16-20-21-22-23(16)15-6-4-14(18)5-7-15/h4-9,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDKWIIIRUGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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